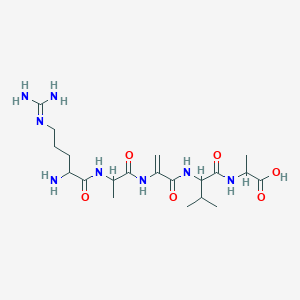
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is a synthetic peptide composed of the amino acids arginine, alanine, dehydroalanine, valine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction. Common deprotecting agents include trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH can undergo various chemical reactions, including:
Oxidation: The dehydroalanine residue can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert dehydroalanine to alanine.
Substitution: Nucleophilic substitution reactions can occur at the dehydroalanine residue, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with dehydroalanine under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The dehydroalanine residue can act as a reactive site for covalent modification of target proteins, potentially altering their function and activity. This modification can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
H-DL-Arg-DL-Ala-DL-Val-DL-Ala-OH: Lacks the dehydroalanine residue, making it less reactive.
H-DL-Arg-DL-Ala-DL-Leu-DL-Ala-OH: Contains leucine instead of valine, which can affect its hydrophobicity and interaction with target proteins.
H-DL-Arg-DL-Ala-DL-Ser-DL-Ala-OH: Contains serine instead of dehydroalanine, making it less prone to nucleophilic substitution reactions.
Uniqueness
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is unique due to the presence of the dehydroalanine residue, which provides a reactive site for various chemical modifications. This feature makes it a valuable tool for studying protein interactions and developing therapeutic agents.
Properties
Molecular Formula |
C20H36N8O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[2-[2-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]prop-2-enoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H36N8O6/c1-9(2)14(18(32)27-12(5)19(33)34)28-16(30)11(4)25-15(29)10(3)26-17(31)13(21)7-6-8-24-20(22)23/h9-10,12-14H,4,6-8,21H2,1-3,5H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,22,23,24) |
InChI Key |
VZQHRKZCAZCACO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(=C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















